molecular formula C11H11FO B8484239 2,2-dimethyl-6-fluoro-2H-chromene

2,2-dimethyl-6-fluoro-2H-chromene

Cat. No. B8484239
M. Wt: 178.20 g/mol
InChI Key: BYPMQMYZEAUWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04957928

Procedure details

83.1 g (0.2 mol) of potassium carbonate are added, while stirring, to a solution of 28.0 g (0.2 mol) of 5-fluoro-2-hydroxy-benzaldehyde [prepared according to Y. Suzuki and H. Takahashi, Chem. Pharm. Bull. 31, 1751 (1983)] in 500 ml of N,N-dimethylformamide. 36.3 g (0.2 mol) of 3,3-dimethylacrylic acid ethyl ester are added to the resulting viscous suspension. The reaction mixture is then stirred for 16 hours at 150° and, after cooling to room temperature, concentrated by evaporation in vacuo. Water is added to the resulting solid residue and the aqueous mixture is extracted with diethyl ether. The combined ethereal phases are washed in succession with water, 2N hydrochloric acid, 2N sodium hydroxide solution and again with water, dried over sodium sulfate and concentrated by evaporation in vacuo. The resulting oily residue is chromatographed on 1000 g of silica gel (0.040-0.063 mm) with toluene as eluant, yielding 19.5 g (55% of the theoretical yield) of 2,2-dimethyl-6-fluoro-2H-chromene in the form of a light-yellow oil.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
36.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH:15]=1)[CH:13]=O.C(OC(=O)[CH:21]=[C:22]([CH3:24])[CH3:23])C>CN(C)C=O>[CH3:21][C:22]1([CH3:24])[CH:23]=[CH:13][C:12]2[C:11](=[CH:10][CH:9]=[C:8]([F:7])[CH:15]=2)[O:16]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
83.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
FC=1C=CC(=C(C=O)C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
36.3 g
Type
reactant
Smiles
C(C)OC(C=C(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 16 hours at 150°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
ADDITION
Type
ADDITION
Details
Water is added to the resulting solid residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The combined ethereal phases are washed in succession with water, 2N hydrochloric acid, 2N sodium hydroxide solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oily residue is chromatographed on 1000 g of silica gel (0.040-0.063 mm) with toluene as eluant
CUSTOM
Type
CUSTOM
Details
yielding 19.5 g (55% of the

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.